molecular formula C28H25N3O3S B2526471 N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 872205-76-0

N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2526471
CAS RN: 872205-76-0
M. Wt: 483.59
InChI Key: YFZYBURXSJEYSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen were synthesized and evaluated as opioid kappa agonists . Another study reported the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiol, characterized by spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea was characterized by X-ray crystallography, revealing intramolecular hydrogen bonds and a three-dimensional network stabilized by electrostatic attractions and hydrogen bonding . This suggests that the compound "N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide" may also exhibit a complex molecular structure with potential for intramolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound "N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide". However, the synthesis of related compounds involves reactions such as the use of racemic or chiral amino acids to introduce alkyl and aryl substituents , and the reaction of amino-pyrimidine with potassium thiocyanate and ethyl chloroformate . These reactions could be relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the characterization of similar compounds through LCMS, IR, 1H and 13C spectroscopies, and elemental analysis , as well as theoretical calculations using various computational methods , can provide insights into the expected properties of "N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide". These properties may include solubility, stability, and reactivity, which are important for understanding the compound's potential applications.

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Synthetic Methodologies : Research focuses on developing novel synthetic pathways for producing heterocyclic compounds, including chromeno[2,3-d]pyrimidines, which are structurally related to the queried compound. These methodologies often involve activated nitriles, showcasing the potential for creating various biologically active molecules (Elian, Abdelhafiz, & Abdelreheim, 2014).

  • Biological Activities : Derivatives of chromeno[2,3-d]pyrimidines and related heterocycles are evaluated for their antibacterial and antioxidant activities. The synthesis of new compounds and their structural characterization pave the way for discovering novel therapeutic agents with potential antibacterial applications (Hamdi, Al-ayed, Said, & Fabienne, 2012).

Catalytic Synthesis and Environmental Applications

  • Catalyst-Free Synthesis : The development of environmentally friendly synthetic routes is a significant area of research. For instance, the catalyst-free synthesis of functionalized heterocycles under ambient conditions highlights the industry's move towards greener chemistry practices. These methodologies not only reduce harmful waste but also increase the efficiency of chemical synthesis (Brahmachari & Nayek, 2017).

Anticancer and Antimicrobial Agents

  • Anticancer and Antimicrobial Evaluation : The exploration of novel heterocyclic compounds for their anticancer and antimicrobial efficacy remains a vital research domain. Synthesis of chromeno[2,3-d]pyrimidinones and related structures, followed by their biological evaluation against various cancer cell lines and microbial strains, signifies the ongoing efforts in identifying new therapeutic agents (Sherif & Yossef, 2013).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-22-14-12-21(13-15-22)29-25(32)17-35-28-23-16-20-6-4-5-7-24(20)34-27(23)30-26(31-28)19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZYBURXSJEYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

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